
75Qjq8ZT8J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone , also known by its identifier 75Qjq8ZT8J , is a chemical substance with the molecular formula C17H24N2O3 and a molecular weight of 304.3841 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring and an isoquinoline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone involves several steps, starting from commercially available precursors. The key steps typically include:
Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a reductive amination reaction, where a ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Methoxylation: The final step involves the methoxylation of the aromatic ring, which can be achieved using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thiols, amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, this compound has been studied for its potential therapeutic effects. It has shown promise as an antiarrhythmic agent and is being investigated for its effects on cyclic nucleotide-gated cation channels and potassium channels .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mécanisme D'action
The mechanism of action of (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone involves its interaction with specific molecular targets. It acts as an antagonist of cyclic nucleotide-gated cation channels and potassium channels, which are involved in the regulation of cardiac rhythm and other physiological processes . By blocking these channels, the compound can modulate cellular signaling pathways and exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
YM-252124: Another compound with a similar isoquinoline structure.
YM-758: A related compound that also targets cyclic nucleotide-gated cation channels.
Uniqueness
What sets (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure confers distinct pharmacological properties, making it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
312738-71-9 |
|---|---|
Formule moléculaire |
C17H24N2O3 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[(3R)-piperidin-3-yl]methanone |
InChI |
InChI=1S/C17H24N2O3/c1-21-15-8-12-5-7-19(11-14(12)9-16(15)22-2)17(20)13-4-3-6-18-10-13/h8-9,13,18H,3-7,10-11H2,1-2H3/t13-/m1/s1 |
Clé InChI |
HMPQNKHUCZOORN-CYBMUJFWSA-N |
SMILES isomérique |
COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCNC3)OC |
SMILES canonique |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCNC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


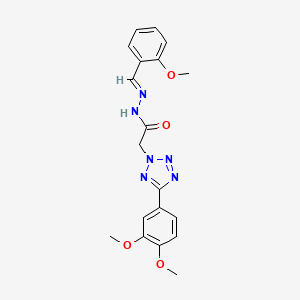
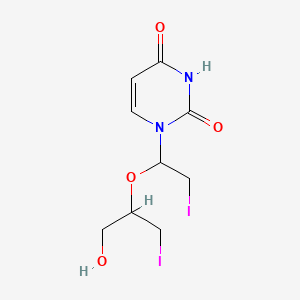
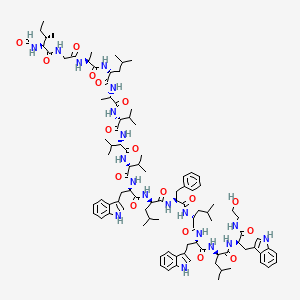
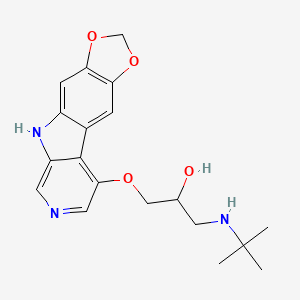
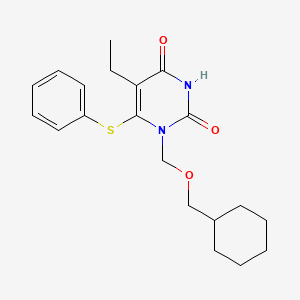
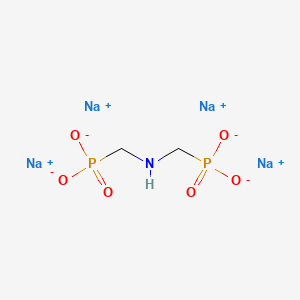
![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)


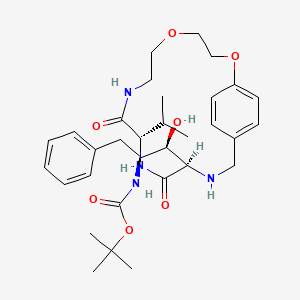
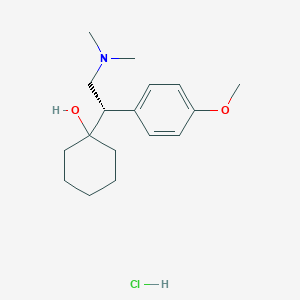
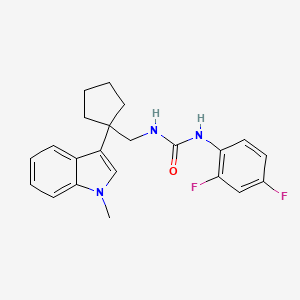
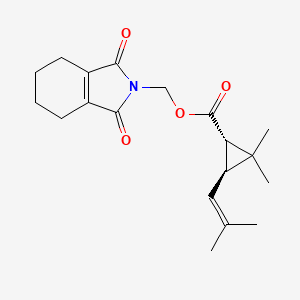
![[2-(Heptanoyloxymethyl)-2-(3-methylbutanoyloxymethyl)-3-octanoyloxypropyl] dodecanoate](/img/structure/B12781785.png)
